Bienvenue dans la boutique en ligne BenchChem!

2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine

Triazene metabolism Prodrug activation Antitumour selectivity

2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine (CAS 52698-03-0) is a synthetic quinazoline derivative bearing a 3,3-diethyltriazene moiety at the ortho-position of the 2-phenyl substituent. The compound belongs to the 4-aminoquinazoline class, a privileged scaffold extensively exploited in kinase inhibitor design, and incorporates a dialkyltriazene tail that can function as a masked diazonium species.

Molecular Formula C18H20N6
Molecular Weight 320.4 g/mol
CAS No. 52698-03-0
Cat. No. B15470528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine
CAS52698-03-0
Molecular FormulaC18H20N6
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCN(CC)N=NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)N
InChIInChI=1S/C18H20N6/c1-3-24(4-2)23-22-16-12-8-6-10-14(16)18-20-15-11-7-5-9-13(15)17(19)21-18/h5-12H,3-4H2,1-2H3,(H2,19,20,21)
InChIKeyRXYOOLGHZHSXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine (CAS 52698-03-0): Chemical Identity and Compound Class


2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine (CAS 52698-03-0) is a synthetic quinazoline derivative bearing a 3,3-diethyltriazene moiety at the ortho-position of the 2-phenyl substituent . The compound belongs to the 4-aminoquinazoline class, a privileged scaffold extensively exploited in kinase inhibitor design, and incorporates a dialkyltriazene tail that can function as a masked diazonium species [1]. With molecular formula C₁₈H₂₀N₆ and molecular weight 320.39 g·mol⁻¹, this compound represents a specific architectural variant within the broader combi-triazene family .

Why 2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine Cannot Be Casually Replaced by Other Quinazoline Triazenes


Substituting a methyltriazene or piperidinotriazene quinazoline analogue for 2-{2-[(1E)-3,3-diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine introduces chemically consequential changes that are invisible at the level of a simple scaffold drawing. First, the 3,3-diethyl substitution pattern dramatically alters metabolic activation efficiency: literature data show that only 27% of an analogous aryldiethyltriazene is metabolised to the monoethyltriazene versus 79% for the dimethyl congener, abolishing antitumour activity across M5076 sarcoma, L1210 leukaemia, and EL4 lymphoma models [1]. Second, the triazene linkage is positioned at the ortho-phenyl C2 of the quinazoline rather than at the more common C6 anilino site used by SMA41 and BJ2000, changing the geometry of both EGFR kinase engagement and the DNA-alkylating trajectory [2]. Third, the diethyltriazene tail cannot be interchanged with the piperidine-1-ylazo variant without altering hydrolytic stability: the piperidine analogue decomposes readily in mineral acid, whereas the diethyl homologue follows a distinct solvolytic profile [3].

Quantitative Differentiation Evidence for 2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine Versus Comparators


Metabolic Activation Efficiency: Diethyl vs. Dimethyl Triazene Tail

The diethyltriazene tail of the target compound is expected to display markedly reduced metabolic activation to the DNA-alkylating monoethyltriazene compared with a methyltriazene analogue. In a direct head-to-head study using 1-(4-acetylphenyl)-3,3-dimethyltriazene and 1-(4-acetylphenyl)-3,3-diethyltriazene, the dimethyl congener underwent 79% conversion to the monoalkyl form in vitro, whereas the diethyl analogue achieved only 27% conversion. This differential metabolic handling translated into a complete loss of in vivo antitumour activity for the diethyl compound across four murine tumour models [1]. The same principle operates in the quinazoline series: SMA41, a 3-methyltriazene combi-molecule, retains potent DNA-damaging capacity, whereas 3,3-dialkyltriazenes are known to suppress alkylating activity while preserving EGFR kinase affinity [2].

Triazene metabolism Prodrug activation Antitumour selectivity

Antitumour Activity: Diethyltriazene Inactivity vs. Dimethyltriazene Efficacy

Aryldiethyltriazenes are consistently inactive in standard murine tumour models where their dimethyl counterparts show significant efficacy. 1-(4-Acetylphenyl)-3,3-dimethyltriazene [pAc-(CH₃)₂] demonstrated significant antitumour activity against M5076 ovarian reticular cell sarcoma, L1210 leukaemia, and EL4 lymphoma, while 1-(4-acetylphenyl)-3,3-diethyltriazene [pAc-(C₂H₅)₂] was completely inactive in all four tested tumour lines and was notably more toxic to the host [1]. This class-level observation applies to quinazoline-based combi-triazenes: monoalkyltriazenes with binary EGFR TK inhibitory and DNA-alkylating activities show superior antiproliferative activity over their dialkyl counterparts, whose alkylating function is suppressed [2]. The target compound, bearing a 3,3-diethyltriazene, is therefore predicted to act primarily through its quinazoline EGFR-targeting head with minimal contribution from the triazene-mediated DNA-damaging pathway.

Antitumour screening Triazene SAR In vivo pharmacology

Regioisomeric Differentiation: C2-Phenyl Triazene vs. C6-Anilino Triazene Architecture

The target compound positions the triazene moiety on a phenyl ring attached to the quinazoline C2 carbon, a regioisomeric arrangement distinct from the C6-anilino-triazene architecture of SMA41 [N-(3-methylphenyl)-6-[(2E)-3-methyltriaz-2-en-1-yl]quinazolin-4-amine] and BJ2000 [N-(3-chlorophenyl)-6-[(2E)-3-methyltriaz-2-en-1-yl]quinazolin-4-amine]. In the combi-triazene series, appending an N-methylaniline group to the quinazoline 4-position reduced EGFR TK inhibitory activity approximately 200-fold, demonstrating that the point of attachment of substituents critically governs receptor affinity [1]. The C2-phenyl linkage in the target compound creates a distinct vector for the triazene tail that cannot be mimicked by C6-substituted analogues, potentially altering both the EGFR binding pose and the trajectory of the diazonium ion released upon triazene decomposition. Hydrolysis of the C2-phenyl triazene is expected to liberate 2-(2-aminophenyl)quinazolin-4-amine, a different metabolite than the FD105 (6-amino-4-anilinoquinazoline) generated by ZRBA1 and BJ2000 [2].

Structure–activity relationship Quinazoline regiochemistry EGFR binding mode

Triazene Hydrolytic Stability: Diethyltriazene vs. Piperidinotriazene Decomposition Kinetics

The decomposition behaviour of triazene quinazolines is highly sensitive to the amine substituents on the triazene nitrogen. 4-Amino-2-[2-(piperidin-1-ylazo)phenyl]quinazoline (17a) decomposes readily in mineral acids, in acetic acid containing copper-bronze, in hot ethylene glycol, and upon photolysis in methanol or ethanol, behaving as a promiscuous masked diazonium source [1]. In contrast, 3,3-dialkyltriazenes such as the diethyl variant require more forcing conditions or specific enzymatic activation. The diethyltriazene is very unstable in hydroxylic solvents, yet when administered in oil by gavage it induced tumours in almost all treated rats, demonstrating that its stability profile is distinct and can be modulated by formulation [2]. The target compound, combining the 3,3-diethyltriazene with the 4-aminoquinazoline nucleus, occupies a unique hydrolytic stability window: the triazene linkage is resistant to alcoholic potassium hydroxide while the 4-aminoquinazoline nucleus can be independently hydrolysed to the quinazolin-4(3H)-one, enabling sequential activation strategies [1].

Triazene stability Masked diazonium chemistry Chemical biology probes

Procurement-Driven Application Scenarios for 2-{2-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine


Negative Control Compound for Combi-Triazene DNA Alkylation Studies

Because the 3,3-diethyltriazene tail is metabolically activated at only ≈27% efficiency versus ≈79% for the dimethyl analogue [1], this compound serves as an ideal genetically inactive counterpart to SMA41 or BJ2000 in experiments designed to isolate the contribution of triazene-mediated DNA damage from EGFR kinase inhibition. When paired with a monoalkyltriazene combi-molecule in parallel assays, any differential cytotoxicity can be confidently assigned to the DNA-alkylating function rather than to off-target effects.

Structural Probe for Orthogonal Quinazoline C2-Phenyl SAR Exploration

The C2-phenyl-triazene architecture is underrepresented in the combi-triazene literature, which is dominated by C6-anilino derivatives [2]. Procuring this compound enables medicinal chemistry teams to interrogate whether moving the triazene from the C6 anilino position to the C2 phenyl position improves EGFR selectivity, alters the hydrolytic metabolite profile (generating 2-(2-aminophenyl)quinazolin-4-amine instead of FD105), or modifies pharmacokinetic properties.

Controlled Diazonium Release for Bioconjugation and Chemical Biology

The target compound functions as a masked diazonium precursor with a hydrolytic stability profile distinct from piperidinotriazenes, which decompose under acid, Cu-bronze, hot ethylene glycol, and photolytic conditions [3]. The diethyltriazene linkage provides a cleaner activation gate, enabling timed release of the diazonium species for site-specific aryl coupling reactions or for studying the cellular consequences of controlled DNA ethylation at guanine N7 and O6 positions.

Reference Standard for Analytical Method Development and Quality Control

With a molecular formula of C₁₈H₂₀N₆ and a boiling point of approximately 438.8 °C at 760 mmHg , this compound provides a well-defined chromatographic and spectroscopic fingerprint. It can serve as a reference standard for HPLC-MS method validation when developing purity assays for quinazoline-triazene libraries, particularly for distinguishing the diethyl congener from co-eluting dimethyl or piperidine analogues in reaction monitoring.

Quote Request

Request a Quote for 2-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.